molecular formula C6H11ClN2O2S B1446867 3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride CAS No. 1824268-97-4

3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride

Cat. No. B1446867
CAS RN: 1824268-97-4
M. Wt: 210.68 g/mol
InChI Key: DCOZWCSYINVJFP-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride , also known as glitazone , is a heterocyclic compound. Its chemical structure consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3. Additionally, it features two carbonyl functional groups at positions 2 and 4. This versatile moiety allows for various modifications, making it significant in pharmacology .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives often involves Knoevenagel condensation. In recent studies, deep eutectic solvents (such as choline chloride-based solvents) have been employed as both solvents and catalysts for the green synthesis of these derivatives. The yields of synthesized thiazolidinediones range from 21.49% to 90.90% .


Molecular Structure Analysis

  • A methylene group (–CH₂) .

Chemical Reactions Analysis

  • Antimicrobial : Exhibits activity against microorganisms .

Physical And Chemical Properties Analysis

  • Solubility : Soluble in suitable solvents

Scientific Research Applications

Synthesis and Medicinal Chemistry

The thiazolidine-2,4-dione core is recognized for its significance in medicinal chemistry, serving as the foundation for a multitude of potential drug-like small molecules. A study by Holota et al. (2022) reported the synthesis of a novel thiazolidine-2,4-dione-bearing derivative through a cost-effective approach, emphasizing the versatility of this scaffold in drug design Holota, S., Yushyn, I., Gzella, A., & Lesyk, R..

Antimicrobial and Antifungal Activities

Research has demonstrated the antimicrobial and antifungal properties of thiazolidine-2,4-dione derivatives. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, which showed weak to moderate antibacterial and antifungal activities against a range of pathogens Alhameed, R., Almarhoon, Z., Bukhari, S. I., El‐Faham, A., De la Torre, B. G., & Albericio, F..

Anti-Cancer and Signaling Pathway Inhibition

A thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating its potential as a lead compound for novel anticancer agents. This compound inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells Li, Q., Wu, J., Zheng, H., Liu, K., Guo, T., Liu, Y., Eblen, S. T., Grant, S., & Zhang, S..

Antioxidant Properties

Bozdağ‐Dündar et al. (2009) evaluated the antioxidant properties of thiazolylthiazolidine-2,4-dione derivatives, demonstrating significant radical scavenging capacities, comparable to that of standard antioxidants. This highlights the potential of thiazolidine-2,4-dione derivatives as effective antioxidants Bozdağ‐Dündar, O., Çoban, T., Ceylan-Ünlüsoy, M., & Ertan, R..

Inflammatory Diseases Treatment

Ma et al. (2011) synthesized compounds based on thiazolidine-2,4-dione moiety, evaluated for their potency in inhibiting the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS) activity, and prostaglandin E(2) (PEG(2)) generation. These studies revealed compounds with superior anti-inflammatory properties compared to indomethacin, indicating their potential for treating inflammatory diseases Ma, L., Xie, C., Ma, Y.-h., Liu, J., Xiang, M., Ye, X., Zheng, H., Chen, Z.-z., Xu, Q., Chen, T., Chen, J., Yang, J., Qiu, N., Wang, G., Liang, X., Peng, A., Yang, S.-y., Wei, Y., & Chen, L..

Mechanism of Action

  • Antioxidant Action : Scavenges reactive oxygen species (ROS) .

properties

IUPAC Name

3-(2-aminopropyl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S.ClH/c1-4(7)2-8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOZWCSYINVJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)CSC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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